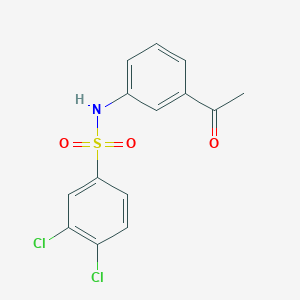

N-(3-acetylphenyl)-3,4-dichlorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-3,4-dichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3S/c1-9(18)10-3-2-4-11(7-10)17-21(19,20)12-5-6-13(15)14(16)8-12/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTXGKSMUNKGGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231074 | |

| Record name | N-(3-Acetylphenyl)-3,4-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338966-28-2 | |

| Record name | N-(3-Acetylphenyl)-3,4-dichlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338966-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Acetylphenyl)-3,4-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3,4-dichlorobenzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 3-acetylaniline under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for sulfonamides often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3,4-dichlorobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(3-acetylphenyl)-3,4-dichlorobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Medicine: Investigated for potential therapeutic uses due to its antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3,4-dichlorobenzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and leading to the death of the bacteria. The compound targets specific enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound 60 (N-(3-(benzo[d]thiazol-2-yl)thiopen-2-yl)-3,4-dichlorobenzenesulfonamide)

- Structure : Shares the 3,4-dichlorobenzenesulfonamide core but replaces the acetylphenyl group with a benzo[d]thiazol-thiopenyl moiety.

- Synthesis : Prepared via nucleophilic substitution, with structural confirmation via ¹H NMR (δ 7.33–8.85 ppm for aromatic protons) .

N-(4-Bromophenyl)-3,4-dichlorobenzenesulfonamide

- Structure : Features a 4-bromophenyl group instead of 3-acetylphenyl.

- Properties : The electron-withdrawing bromine atom may reduce solubility compared to the acetyl group. This industrial-grade compound (CAS 1902-15-4) is used in bulk synthesis but lacks reported biological data .

N-(2-Amino-4,5-dichloro-phenyl)-3,4-dichlorobenzenesulfonamide

- Structure: Contains an amino group and additional chlorine atoms on the phenyl ring.

- Its molecular weight (386.09 g/mol) is higher than the target compound’s, affecting pharmacokinetics .

Complex Heterocyclic Derivatives

Compound 36 (N-(3-(1H-tetrazol-5-ylthio)-4-hydroxynaphthalen-1-yl)-3,4-dichlorobenzenesulfonamide)

- Structure: Integrates a tetrazole-thio-naphthoquinone group.

- Properties : Exhibits a melting point of 174.4°C and HPLC purity of 97%. The tetrazole ring may confer metabolic stability, while the hydroxyl group enhances solubility. This compound was studied as a proteasome inhibitor, highlighting the role of sulfonamide substituents in bioactivity .

N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-3,4-dichlorobenzenesulfonamide

- Structure : Includes a pyridine-piperazine-acetyl pharmacophore.

- Properties : The acetylpiperazine group likely improves blood-brain barrier penetration. Synthesized via multi-step reactions involving SnCl₂-mediated reduction and characterized by HRMS .

Physicochemical and Analytical Comparisons

Biological Activity

N-(3-acetylphenyl)-3,4-dichlorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a dichlorobenzene moiety and an acetylphenyl group. Its structural characteristics contribute to its biological efficacy:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Sulfonamide group with dichlorobenzene and acetyl substitutions | Exhibits significant anticancer and antimicrobial activities |

| N-(4-acetylphenyl)-2,4-dichlorobenzenesulfonamide | Similar sulfonamide structure but different phenyl substitution | Different biological activity profiles |

| 2,4-Dichlorobenzenesulfonamide | Lacks acetyl group; simpler structure | Primarily used as an antibacterial agent |

The primary mechanism of action for this compound involves the inhibition of folic acid synthesis in bacteria. This inhibition occurs through the following processes:

- Target Enzymes : The compound inhibits dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria.

- Biochemical Pathways : By blocking folic acid production, it disrupts nucleic acid synthesis essential for bacterial growth and reproduction.

- Pharmacokinetics : This compound is well-absorbed in the gastrointestinal tract and is widely distributed in body tissues, leading to effective antimicrobial action.

Antimicrobial Activity

This compound exhibits significant antibacterial activity against various pathogens. Research indicates its effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria are notably low, indicating potent antibacterial properties. For instance, the compound has been shown to inhibit bacterial growth at concentrations as low as 50 µg/mL.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. Key findings include:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the sub-G0 phase in various cancer cell lines such as HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma) .

- Apoptosis Induction : It activates caspases (caspase-8 and -9), leading to programmed cell death in cancer cells. The activation levels of these caspases were significantly higher in treated cells compared to controls .

- IC50 Values : The IC50 values for various derivatives range from 0.89 to 9.63 µg/mL against different cancer cell lines, showcasing its potential as an effective anticancer agent .

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, this compound also demonstrates antioxidant properties. It effectively inhibits free radicals such as DPPH and ABTS radicals, contributing to its therapeutic potential in oxidative stress-related conditions.

Case Studies

- Anticancer Study : A study involving several derivatives of this compound showed that these compounds could significantly reduce cell viability in cancer cell lines through apoptosis mechanisms. The study utilized MTT assays to determine cytotoxicity and found that derivative 5 exhibited the highest activity against AGS cells .

- Antimicrobial Efficacy : In a comparative study assessing the antibacterial properties of various sulfonamides, this compound was found to be more effective than traditional antibiotics against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).

Q & A

Q. What are the standard synthetic routes for preparing N-(3-acetylphenyl)-3,4-dichlorobenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3-acetylaniline with 3,4-dichlorobenzenesulfonyl chloride under basic conditions. Triethylamine or pyridine is used to neutralize HCl generated during the reaction. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), temperature (0–5°C to minimize side reactions), and solvent (dry dichloromethane or THF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (~70–85%) .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

- NMR : - and -NMR identify acetyl (δ ~2.5 ppm, singlet) and aromatic protons (δ 7.2–8.1 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .

- X-ray crystallography : Single-crystal analysis confirms bond lengths (e.g., S–N: ~1.63 Å), dihedral angles between aromatic rings (e.g., ~66° for sulfonamide-linked rings), and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing crystal packing) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture (hygroscopic sulfonamide group) and high temperatures (>40°C), which may induce decomposition (e.g., sulfonamide cleavage) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Discrepancies may arise from impurities (e.g., unreacted sulfonyl chloride) or isomer formation. Validate purity via HPLC (>98%) and LC-MS. Test for regioisomers (e.g., N-acetyl positional isomers) using -NMR coupling patterns or NOESY for spatial proximity analysis .

Q. What experimental strategies can elucidate the reaction mechanism of sulfonamide bond formation?

- Kinetic studies : Monitor reaction progress via in situ IR (disappearance of S=O stretch at ~1370 cm).

- Isotopic labeling : Use -labeled aniline to track nucleophilic attack on the sulfonyl chloride.

- DFT calculations : Model transition states to identify rate-determining steps (e.g., amine deprotonation) .

Q. How do intermolecular interactions influence the compound’s physicochemical properties?

Crystal packing analysis reveals weak N–H···O hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.4 Å between dichlorophenyl rings), which affect solubility and melting point. Solubility can be modulated by introducing polar substituents (e.g., –OH) or co-crystallizing with cyclodextrins .

Q. What methodologies are effective in assessing the compound’s potential as a kinase inhibitor?

- In vitro assays : Use fluorescence-based ADP-Glo™ kinase assays (e.g., for EGFR or VEGFR2) with IC determination.

- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding affinity to kinase ATP pockets. Validate with mutagenesis (e.g., T790M mutation in EGFR) .

Q. How can researchers address low bioavailability in preclinical studies?

- Prodrug design : Convert the sulfonamide to a methyl ester for enhanced membrane permeability.

- Nanocarriers : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.1) for sustained release.

- Metabolic stability : Test in liver microsomes (human/rat) with CYP450 inhibitors (e.g., ketoconazole) to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.